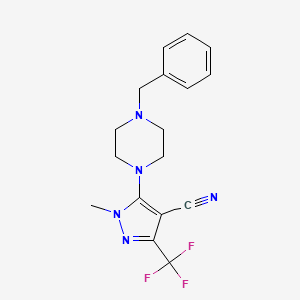
(E)-5-benzylidene-3-(2-(5-(ethyl(phenyl)amino)-2,4-dioxothiazolidin-3-yl)ethyl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-5-benzylidene-3-(2-(5-(ethyl(phenyl)amino)-2,4-dioxothiazolidin-3-yl)ethyl)thiazolidine-2,4-dione” is a compound that belongs to the class of thiazolidine-2,4-dione analogues . Thiazolidine-2,4-diones are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Molecular Structure Analysis
The molecular structure of thiazolidine-2,4-dione analogues is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The specific molecular structure of “this compound” is not detailed in the available resources.Chemical Reactions Analysis
The chemical reactions involving thiazolidine-2,4-dione analogues are not explicitly mentioned in the available literature for the specific compound .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolidine-2,4-dione analogues can vary. For instance, thiazole, a related compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” are not detailed in the available resources .Applications De Recherche Scientifique
ERK1/2 Inhibitor Development
(E)-5-benzylidene-3-(2-(5-(ethyl(phenyl)amino)-2,4-dioxothiazolidin-3-yl)ethyl)thiazolidine-2,4-dione and its analogs have been studied for their potential as substrate-specific inhibitors of ERK1/2, a protein kinase involved in the regulation of meiosis, mitosis, and postmitotic functions in differentiated cells. Research indicates that altering the substitution on the phenyl ring of this compound significantly improves its ability to inhibit cell proliferation and induce apoptosis, suggesting its potential utility in developing new ERK1/2 inhibitors (Li et al., 2009).
Antidiabetic and Hypolipidemic Activities
Studies have explored the synthesis of compounds like this compound for their potential as antidiabetic and hypolipidemic agents. These studies include the development of analogs with varying biological activities, such as lowering plasma glucose and triglyceride levels, and providing insight into the structural requirements for these biological activities (Madhavan et al., 2001).
Antimicrobial and Antifungal Properties
Research has also been conducted on the antimicrobial and antifungal properties of this compound derivatives. These studies have focused on synthesizing new compounds and evaluating their efficacy against various bacterial and fungal strains. The results indicate the potential of these compounds in treating infections caused by different microorganisms (Stana et al., 2014).
Anticancer Activities
There is significant interest in the potential anticancer activities of these compounds. Research has involved synthesizing and testing various derivatives for their effectiveness against human cancer cell lines. This line of inquiry is critical in the search for new and effective anticancer agents (Ashok & Vanaja, 2016).
Safety and Hazards
The safety and hazards associated with thiazolidine-2,4-dione analogues can vary depending on the specific compound. For example, pioglitazone, a thiazolidinedione, has been linked to an increased risk of heart attack and stroke . The specific safety and hazards of “(E)-5-benzylidene-3-(2-(5-(ethyl(phenyl)amino)-2,4-dioxothiazolidin-3-yl)ethyl)thiazolidine-2,4-dione” are not detailed in the available resources .
Mécanisme D'action
Target of Action
Thiazole and thiazolidene-based compounds have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit COX-2 and 5-LOX, leading to anti-inflammatory effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action may be influenced by the solvent environment .
Propriétés
IUPAC Name |
(5E)-5-benzylidene-3-[2-[5-(N-ethylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-2-24(17-11-7-4-8-12-17)21-20(28)26(23(30)32-21)14-13-25-19(27)18(31-22(25)29)15-16-9-5-3-6-10-16/h3-12,15,21H,2,13-14H2,1H3/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLWLPSVMLJERV-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1C(=O)N(C(=O)S1)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1C(=O)N(C(=O)S1)CCN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2752291.png)
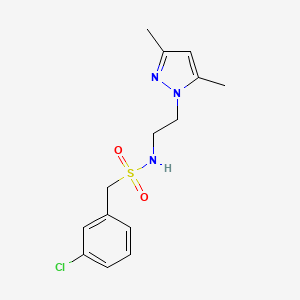
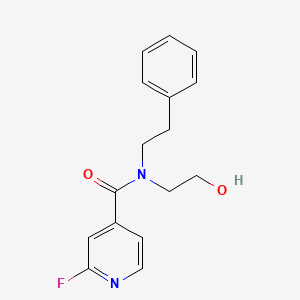
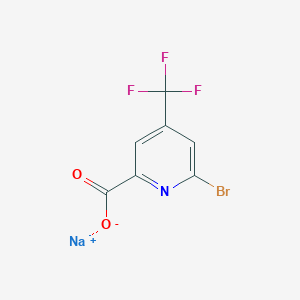
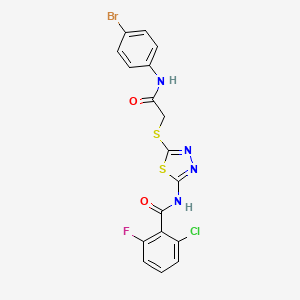
![6-chloro-5-fluoro-N-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2752300.png)
![N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine](/img/structure/B2752302.png)
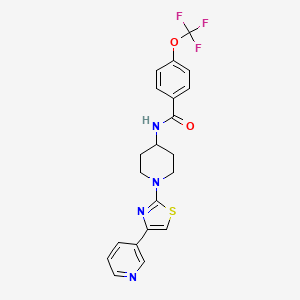
![tert-butyl (2S)-4-[2-(methylsulfanyl)pyridine-4-carbonyl]-2-(propan-2-yl)piperazine-1-carboxylate](/img/structure/B2752304.png)
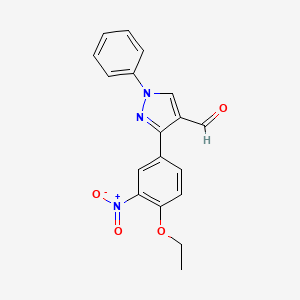
![1-[(2,4-difluorophenoxy)acetyl]-1H-indole-3-carbonitrile](/img/structure/B2752308.png)
